molecular formula C14H16N2O3S B2741807 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 380191-48-0

3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B2741807
CAS No.: 380191-48-0
M. Wt: 292.35
InChI Key: VDFFHFONVBJIEH-UHFFFAOYSA-N
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Description

3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound with a molecular formula of C14H16N2O3S. It belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: Starting with appropriate precursors, a condensation reaction can be employed to form the benzothienopyrimidine core.

  • Oxidation and Reduction Reactions: These reactions are used to introduce and modify functional groups on the benzothienopyrimidine ring.

  • Substitution Reactions: Substitution reactions can be used to introduce the methyl group at the 7-position of the benzothienopyrimidine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation Reactions: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions are used to replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).

Major Products Formed:

  • Oxidation reactions can produce carboxylic acids and ketones.

  • Reduction reactions can produce alcohols and amines.

  • Substitution reactions can produce various substituted benzothienopyrimidines.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

  • Methyl 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

  • Methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

  • 2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Uniqueness: 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific structural features and potential applications. Its methyl group at the 7-position and the presence of the propanoic acid moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-7-2-3-8-9(6-7)20-14-12(8)13(19)15-10(16-14)4-5-11(17)18/h7H,2-6H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFHFONVBJIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380191-48-0
Record name 3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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